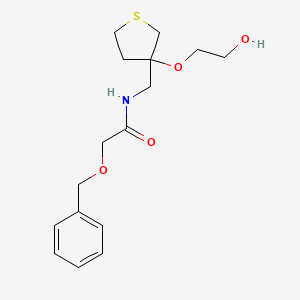![molecular formula C19H21NO3 B2829851 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide CAS No. 923234-21-3](/img/structure/B2829851.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic and naphthamide groups. The spirocyclic structure would likely impart some degree of three-dimensionality to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the naphthalene ring might make the compound relatively non-polar and hydrophobic .Wissenschaftliche Forschungsanwendungen
Non-Steroidal Anti-Inflammatory Drug (NSAID) Research
- The study by Nadell et al. (1974) on naproxen, a nonsteroidal anti-inflammatory drug, provides insights into the analgesic and anti-inflammatory applications of NSAIDs. This research highlights the effectiveness of naproxen in treating conditions such as rheumatoid arthritis, comparing its therapeutic indications with aspirin (Nadell, Bruno, Varady, & Segre, 1974).
Advanced Oxidation Processes for Environmental Remediation
- Dulova, Kattel, and Trapido (2017) explored the degradation of naproxen, an environmental contaminant, using advanced oxidation processes. Their work demonstrates the potential of using citric acid chelated ferrous ion-activated systems for the abatement of pollution in natural aqueous matrices, which could be relevant for environmental remediation efforts (Dulova, Kattel, & Trapido, 2017).
Synthesis of Spiroheterocyclic Compounds
- The research on the synthesis of bispiroheterocyclic systems by Al-Ahmadi (1996) as antimicrobial agents highlights the potential pharmaceutical applications of spiro compounds. This study shows the reactivity of certain spiro compounds with hydrazines, hydroxylamine, urea, and thiourea derivatives to produce compounds with antimicrobial activities (Al-Ahmadi, 1996).
Photoluminescence and Hybrid Material Synthesis
- Qiao and Yan (2008) discussed the assembly, characterization, and photoluminescence of hybrids containing europium(III) complexes. This research into the modification of beta-diketone for bonding to inorganic and organic polymers reveals applications in materials science, particularly in developing luminescent materials (Qiao & Yan, 2008).
DNA Targeting and Anticancer Agents
- Banerjee et al. (2013) reviewed the use of functional 1,8-naphthalimide derivatives for DNA targeting, anticancer, and cellular imaging agents. This overview suggests the importance of naphthalimide derivatives in medicinal chemistry, providing a foundation for exploring similar compounds in cancer therapy and diagnostic applications (Banerjee et al., 2013).
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with.
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(17-9-5-7-14-6-1-2-8-16(14)17)20-12-15-13-22-19(23-15)10-3-4-11-19/h1-2,5-9,15H,3-4,10-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMTYMDZSFKCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2829768.png)


![(Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829775.png)
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2829776.png)

![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2829778.png)


![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2829781.png)



![2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2829790.png)